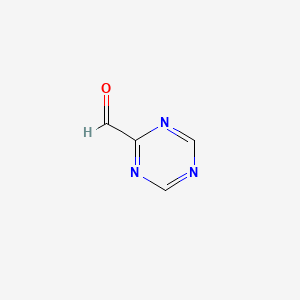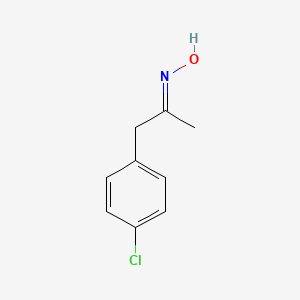
(4-Chlorophenyl)acetone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)acetone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is derived from (4-chlorophenyl)acetone and is known for its applications in various chemical and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)acetone oxime can be synthesized through the condensation of (4-chlorophenyl)acetone with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve (4-chlorophenyl)acetone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated oxime.
- Recrystallize the product from ethanol to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
化学反応の分析
Types of Reactions: (4-Chlorophenyl)acetone oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime group to form corresponding amines using reagents like sodium borohydride or hydrogenation catalysts.
Hydrolysis: Hydrolysis of the oxime to regenerate the parent ketone and hydroxylamine under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.
Hydrolysis: Hydrochloric acid, sulfuric acid, or sodium hydroxide.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed:
Reduction: Primary or secondary amines.
Hydrolysis: (4-Chlorophenyl)acetone and hydroxylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(4-Chlorophenyl)acetone oxime has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals, dyes, and polymers
作用機序
The mechanism of action of (4-Chlorophenyl)acetone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .
類似化合物との比較
(4-Chlorophenyl)acetone: The parent ketone from which the oxime is derived.
(4-Chlorophenyl)acetone hydrazone: Another derivative with a similar structure but different reactivity.
(4-Chlorophenyl)acetone semicarbazone: A related compound with a semicarbazide group instead of an oxime group.
Uniqueness: (4-Chlorophenyl)acetone oxime is unique due to its specific reactivity and the ability to form stable complexes with various reagents. Its oxime group provides distinct chemical properties, such as the ability to undergo selective reduction and hydrolysis reactions, making it valuable in synthetic chemistry and industrial applications .
特性
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVQXFWTRCZDQE-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
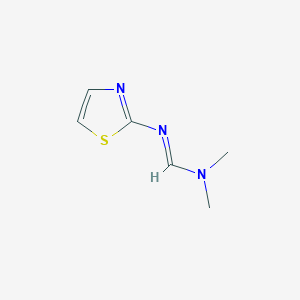

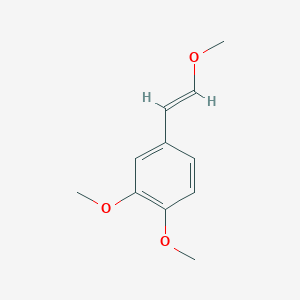
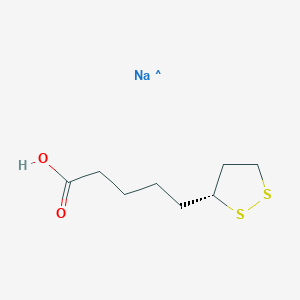
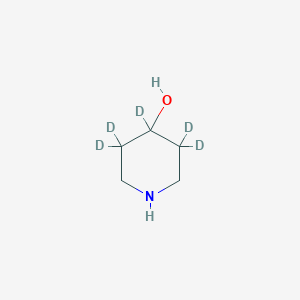
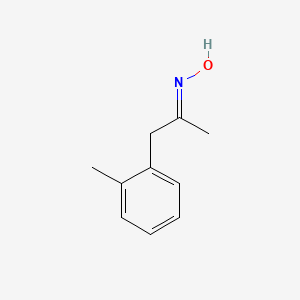
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-(2-methoxyethoxymethyl)-dimethylazanium;chloride](/img/structure/B1149109.png)
